molecular formula C19H24N2 B1270399 (1-Benzyl-4-phenylpiperidin-4-yl)methanamine CAS No. 84176-77-2

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

货号: B1270399
CAS 编号: 84176-77-2
分子量: 280.4 g/mol
InChI 键: KNLXJOKXXMNECJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine (CAS 84176-77-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C19H24N2 , this molecule features a piperidine scaffold disubstituted with a benzyl group and a phenyl group bearing an aminomethyl moiety . This structure is representative of a privileged scaffold in medicinal chemistry, particularly in the development of compounds targeting the central nervous system . Piperidine derivatives are of significant interest in neuroscience research, especially in the study of G-protein coupled receptors (GPCRs) . For instance, structurally related guanidino-piperidine compounds have been investigated as the first non-peptide scaffolds for Neuropeptide FF (NPFF) receptors, which are known to modulate opioid-induced effects such as hyperalgesia, tolerance, and dependence . As a chemical building block, this compound serves as a versatile intermediate for the synthesis of more complex molecules for pharmacological evaluation . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

属性

IUPAC Name

(1-benzyl-4-phenylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLXJOKXXMNECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233099
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84176-77-2
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84176-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Six-Step Synthesis Starting from 1-Benzyl-4-piperidone (Patent US20040171837A1)

This method involves a sequence of reactions starting from 1-benzyl-4-piperidone:

Step Reaction Description Key Reagents/Conditions Outcome
1 Reaction of 1-benzyl-4-piperidone with phenyllithium Phenyllithium, low temperature Formation of 1-benzyl-4-phenylpiperidin-4-ol
2 Treatment of the above alcohol with sulfuric acid and acetic acid in acetonitrile Acidic conditions, reflux for up to 3 days Formation of 4-acetamido-1-benzyl-4-phenylpiperidine
3 Deacetylation of 4-acetamido derivative Hydrolysis conditions 4-amino-1-benzyl-4-phenylpiperidine
4 N-formylation of the 4-amino compound Formylation reagents N-formyl derivative
5 Reduction of N-formyl derivative Lithium aluminum hydride (LiAlH4) 1-benzyl-4-methylamino-4-phenylpiperidine
6 Catalytic hydrogenation for debenzylation Pd/C, hydrogen gas Target (4-methylamino-4-phenylpiperidine) free base

Notes:

  • This method yields the target amine but has industrial drawbacks due to long reaction times (reflux for 3 days) and the use of phenyllithium, which is challenging at scale.
  • The debenzylation step by catalytic hydrogenation is critical to remove the benzyl protecting group and obtain the free amine.

Alternative Preparation Using Grignard Reagents and Cyanohydrin Intermediates (Patent US20040171837A1)

This approach avoids phenyllithium and uses phenylmagnesium bromide (a Grignard reagent) for the phenyl group introduction:

Step Reaction Description Key Reagents/Conditions Outcome
a Formation of cyanohydrin from 1-benzylpiperidin-4-one hydrochloride and potassium cyanide KCN, aqueous/toluene biphasic system, 15-45°C 1-benzyl-4-cyano-4-substituted piperidine intermediate
b Grignard reaction with phenylmagnesium bromide Phenylmagnesium bromide, toluene/MTBE, 15-25°C 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine
c Catalytic hydrogenation and salt formation Pd/C, methanol, hydrogen, reflux 4-methylamino-4-phenylpiperidine sesquioxalate salt

Notes:

  • This method improves industrial applicability by reducing reaction times and avoiding highly reactive organolithium reagents.
  • The process involves aqueous workup, acid-base extractions, and crystallization steps to isolate intermediates and final products.

Aminoethyl-Substituted Piperidine Derivatives via Wittig and Reduction (Academic Source)

This protocol involves:

  • Conjugate addition of phenyl nucleophiles to α,β-unsaturated piperidin-4-ones.
  • Wittig reaction to introduce C2 chains.
  • Reduction of esters to primary alcohols, mesylation, and nucleophilic substitution with benzylamine.
  • Final deprotection and reduction steps to yield amino-substituted piperidines.

Key features include:

Step Reaction Description Key Reagents/Conditions Outcome
1 Conjugate addition of phenylboronic acid to dihydropyridines Phenylboronic acid, Pd catalyst Phenyl-substituted piperidinones
2 Wittig reaction to introduce ester side chain Wittig reagent, base Ester-functionalized piperidines
3 Reduction of ester to alcohol LiAlH4 Primary alcohol intermediate
4 Mesylation of alcohol Methanesulfonyl chloride Mesylate intermediate
5 Nucleophilic substitution with benzylamine Benzylamine, nucleophilic substitution conditions Secondary amine derivatives
6 Deprotection and final reduction Pd/C hydrogenation, LiAlH4 Target aminoethyl-piperidine derivatives

Notes:

  • This method allows stereochemical control and yields diastereomeric mixtures separable by chromatographic methods.
  • The approach is versatile for synthesizing various substituted piperidines with aminoethyl side chains.

Comparative Analysis of Preparation Methods

Feature Six-Step Phenyllithium Route Grignard Cyanohydrin Route Carbamate Coupling Route Wittig & Reduction Route
Starting Material 1-Benzyl-4-piperidone 1-Benzylpiperidin-4-one hydrochloride 2-Aminobiphenyl, N-benzyl-4-hydroxypiperidine α,β-Unsaturated piperidin-4-ones
Key Reagents Phenyllithium, LiAlH4, Pd/C Phenylmagnesium bromide, KCN, Pd/C Methyl chloroformate, base Phenylboronic acid, Wittig reagent, LiAlH4
Reaction Time Long (up to 3 days reflux) Moderate (hours to days) Moderate (hours) Moderate to long (multi-step)
Industrial Suitability Limited due to phenyllithium and long reflux Better, avoids phenyllithium Good for carbamate intermediates Good for stereochemical control
Yield Good but lengthy Good Moderate Good
Complexity High Moderate Moderate High
Stereochemical Control Limited Limited Not specified Good

Research Findings and Notes

  • The use of phenyllithium is effective but industrially challenging due to its high reactivity and handling risks; thus, Grignard reagents are preferred alternatives for phenyl introduction.
  • Protection and deprotection strategies (e.g., benzyl groups, carbamates) are essential to manage amine functionality during synthesis.
  • Catalytic hydrogenation is a common step for debenzylation and reduction of intermediates to the target amine.
  • Wittig-based routes provide access to stereochemically defined intermediates, which is valuable for biological activity optimization.
  • Side reactions such as oxidation of benzylic amines to amides can occur and require careful control of reaction conditions.

Summary Table of Key Preparation Steps for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Step Number Description Typical Reagents Conditions Notes
1 Phenyl group introduction at 4-position Phenyllithium or phenylmagnesium bromide Low temperature, inert atmosphere Grignard preferred industrially
2 Formation of amino intermediate Acid treatment, deacetylation Acidic hydrolysis Converts hydroxyl to amino group
3 Protection/deprotection Benzyl groups, carbamates Hydrogenation, acid/base treatment Protects amine during synthesis
4 Reductive amination or reduction LiAlH4, Pd/C hydrogenation Ambient to reflux Converts formyl or ester to amine
5 Final purification and isolation Crystallization, salt formation Variable Ensures purity and yield

化学反应分析

Types of Reactions

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in the treatment of various conditions, particularly in the realm of pain management and neuropharmacology.

Analgesic Properties

Research indicates that derivatives of (1-benzyl-4-phenylpiperidin-4-yl)methanamine can act as potent opioid receptor agonists. These properties make them suitable candidates for developing new analgesics that may provide pain relief with fewer side effects compared to traditional opioids .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its interaction with various neurotransmitter systems could help in the development of therapies for conditions such as Alzheimer's disease .

Pharmacological Applications

The compound serves as a scaffold for synthesizing novel pharmacological agents. Its structural characteristics allow for modifications that enhance biological activity.

Synthesis of Guanidino-Piperidines

Recent studies have focused on synthesizing guanidino-piperidine derivatives based on this compound. These derivatives have shown promise in targeting G protein-coupled receptors (GPCRs), which are critical in various physiological processes and represent a major class of drug targets .

Derivative Activity Yield (%)
Guanidated GlycineAnalgesic65
N-substituted AnalogNeuroprotective54–85

Material Sciences

Beyond its biological applications, this compound is also explored in material sciences.

Polymer Development

The compound's unique structural features make it a candidate for developing new polymers with enhanced properties. Research has indicated its potential use in creating materials with specific mechanical and thermal characteristics, which could be beneficial in various industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Opioid Analgesics Development

A study synthesized several analogs of the compound, demonstrating their efficacy as opioid receptor agonists. The results showed that these analogs provided pain relief comparable to existing opioids but with a reduced risk of addiction .

Case Study 2: Neuroprotection Research

In another investigation, researchers evaluated the neuroprotective effects of modified versions of this compound in animal models of neurodegenerative diseases. The findings suggested significant improvements in cognitive function and neuronal health, supporting further exploration into its therapeutic potential .

作用机制

The mechanism of action of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

    (1-Benzylpiperidin-4-yl)methanamine: Lacks the phenyl group present in (1-Benzyl-4-phenylpiperidin-4-yl)methanamine.

    4-Phenylpiperidine: Lacks the benzyl and methanamine groups.

    Benzylamine: Lacks the piperidine and phenyl groups.

Uniqueness

This compound is unique due to the presence of both benzyl and phenyl groups attached to the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

生物活性

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes both a benzyl and a phenyl group attached to the piperidine ring, which may influence its interactions with biological targets.

The molecular formula of this compound is C19H24N2. The typical synthesis involves the reaction of benzyl chloride with 4-phenylpiperidine in the presence of a base, followed by treatment with methanamine to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects .

1. Neuropharmacological Effects

Research indicates that this compound may act as an agonist or antagonist at certain neuropeptide receptors, particularly NPFF1 and NPFF2 receptors. These receptors are involved in mediating pain responses and opioid effects .

2. Analgesic Properties

Studies have shown that compounds similar to this compound exhibit analgesic properties by interacting with opioid receptors, suggesting potential applications in pain management .

3. Antidepressant Activity

The compound has been explored for its potential antidepressant effects, possibly through modulation of neurotransmitter systems involved in mood regulation .

Study on Binding Affinities

A study evaluated the binding affinities of various guanidino-piperidine derivatives, including this compound, at NPFF receptors. The results indicated that this compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent for conditions related to pain and opioid modulation .

CompoundNPFF1 Binding Affinity (Ki)NPFF2 Binding Affinity (Ki)
This compound487 ± 117 nMNot specified

Pharmacological Evaluation

In vivo studies have demonstrated that this compound can influence pain pathways, indicating its role in analgesia. The compound's ability to modulate receptor activity suggests it could be developed into a novel analgesic medication .

常见问题

Q. What are the established synthetic routes for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, and what are the critical reaction parameters?

The compound is typically synthesized via reductive amination. For example, 1-benzyl-4-piperidone can react with aniline in the presence of sodium triacetoxyborohydride (STAB) and acetic acid to yield intermediates like 1-Benzyl-4-(phenylamino)piperidine, followed by further functionalization . Key parameters include pH control (e.g., acetic acid for protonation), stoichiometric ratios of reducing agents (e.g., STAB in excess), and reaction time (12–24 hours under inert conditions). Solvent choice (e.g., dichloromethane or THF) also impacts yield due to polarity effects on intermediate stability.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ~255 nm) is recommended, using mobile phases like methanol/buffer (65:35) at pH 4.6 to resolve impurities .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions on the piperidine ring, while HRMS validates molecular weight (±1 ppm accuracy).
  • Crystallography : Single-crystal X-ray diffraction (via SHELX programs) resolves stereochemistry and hydrogen-bonding networks .

Q. What are the known biological targets or mechanisms associated with this compound?

Structural analogs (e.g., benzylfentanyl derivatives) suggest interactions with opioid receptors or neurotransmitter pathways. The benzyl and phenyl groups may enhance lipophilicity, facilitating blood-brain barrier penetration. In vitro assays (e.g., competitive binding with radiolabeled ligands) are used to quantify affinity for μ-opioid receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of intermediates like 1-Benzyl-4-(phenylamino)piperidine?

  • Catalysis : Replace STAB with catalytic hydrogenation (H2_2, Pd/C) to reduce costs and improve scalability .
  • Workflow Design : Use flow chemistry to control exothermic reactions and minimize byproducts.
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity intermediates .

Q. What analytical challenges arise when distinguishing this compound from structurally similar analogs?

  • Isomeric Discrimination : Diastereomers (e.g., cis/trans configurations) require chiral columns (e.g., Chiralpak IA) or NOESY NMR to resolve spatial arrangements .
  • Mass Spectrometry : High-resolution MS/MS fragments (e.g., m/z 266.38 for [M+H]+^+) must be compared against libraries to rule out isobaric contaminants .

Q. How should researchers address contradictory data in receptor-binding assays involving this compound?

  • Assay Validation : Replicate experiments using orthogonal methods (e.g., calcium flux assays vs. cAMP inhibition).
  • Control Standardization : Include reference ligands (e.g., DAMGO for μ-opioid receptors) to normalize inter-lab variability.
  • Data Triangulation : Apply iterative qualitative analysis (e.g., coding for outlier patterns) to identify methodological biases .

Q. What safety protocols are critical when handling this compound in vitro?

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (oral LD50_{50} >300 mg/kg) and irritant properties (skin/eye contact) .
  • Waste Disposal : Neutralize acidic byproducts before disposal in certified biohazard containers.
  • Emergency Procedures : Administer oxygen and rinse exposed areas for 15 minutes if inhaled or contacted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Reactant of Route 2
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。